4-Piperidinemethanol,alpha-butyl-,hydrochloride
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Overview
Description
4-Piperidinemethanol,alpha-butyl-,hydrochloride is a chemical compound with the molecular formula C10H22ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinemethanol,alpha-butyl-,hydrochloride typically involves the reaction of piperidine with butyl bromide, followed by the reduction of the resulting intermediate with a suitable reducing agent. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinemethanol,alpha-butyl-,hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
4-Piperidinemethanol,alpha-butyl-,hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinemethanol,alpha-butyl-,hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A similar compound with a hydroxyl group attached to the piperidine ring.
4-Piperidinemethanol,alpha-methyl-,hydrochloride: A derivative with a methyl group instead of a butyl group.
4-Piperidinemethanol,alpha-ethyl-,hydrochloride: A derivative with an ethyl group instead of a butyl group.
Uniqueness
4-Piperidinemethanol,alpha-butyl-,hydrochloride is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H22ClNO |
---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
1-piperidin-4-ylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-4-10(12)9-5-7-11-8-6-9;/h9-12H,2-8H2,1H3;1H |
InChI Key |
JRUARXIOLMAZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CCNCC1)O.Cl |
Origin of Product |
United States |
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